
4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a benzamide derivative, which is a class of compounds known for their potential biological applications. While the specific compound is not directly reported in the provided papers, similar benzamide derivatives have been synthesized and evaluated for their biological activities, such as anti-inflammatory and anti-cancer properties, as well as their ability to inhibit various enzymes .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the use of starting materials that are of interest in drug chemistry. For example, one of the papers describes the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, also known as antipyrine . Another paper reports the synthesis of substituted benzamide derivatives through the reduction of corresponding substituted N-(benzoylimino) pyridinium ylides . Although the exact synthesis route for the compound is not provided, these methods suggest possible pathways that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety attached to various substituents that can significantly alter the compound's properties and biological activity. The papers do not provide specific details on the molecular structure analysis of the compound , but they do discuss the synthesis and characterization of related compounds, which implies that techniques such as NMR, IR, and mass spectrometry could be used to analyze the structure .
Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of chemical reactions. The papers provided discuss the synthesis of these compounds, which involves chemical reactions such as 1,3-dipolar cycloaddition and subsequent rearrangement . These reactions are typically performed under mild conditions and can sometimes be catalyst-free, indicating a potential for a wide range of chemical modifications to the benzamide core .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The papers do not detail the specific properties of the compound , but they do suggest that these compounds have the potential to bind nucleotide protein targets, which is indicative of their chemical reactivity . Additionally, the synthesis methods imply that these compounds could have varying solubility and stability, depending on the substituents attached to the benzamide core .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research into the synthesis and potential applications of compounds related to 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide often focuses on their antimicrobial and antiviral properties. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial efficacy, highlighting the broad spectrum of biological activities these compounds can exhibit (Bondock, Adel, & Etman, 2016). Similarly, the synthesis and evaluation of thiopyrimidine-glucuronide compounds with promising biological activities (Wanare, 2022) indicate the potential for developing new therapeutic agents based on modifications of the pyrimidine structure.
Anticancer Research
The exploration of pyrimidine derivatives for anticancer applications is another significant area of research. A range of new compounds, including 2,4-dimethyl-benzo[f][1,3,5] triazepine derivatives, have been synthesized and assessed for their anti-tumor activities. This research underscores the versatility of the pyrimidine core in generating novel therapeutic agents (Abu-Hashem & Aly, 2017). Additionally, the development of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents (Abu-Hashem, Al-Hussain, & Zaki, 2020) further exemplifies the broad therapeutic potential of pyrimidine-based compounds.
Development of Antiviral Agents
The quest for effective antiviral agents has led to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which show remarkable activity against avian influenza virus, highlighting the potential of pyrimidine and pyrazole derivatives in combating viral infections (Hebishy, Salama, & Elgemeie, 2020).
Eigenschaften
IUPAC Name |
4-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-4-6-13(7-5-10)16(24)19-14-8-12(3)21-22(14)17-18-11(2)9-15(23)20-17/h4-9H,1-3H3,(H,19,24)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLLKHQKIVTCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)imidazolidin-2-one](/img/structure/B2548204.png)
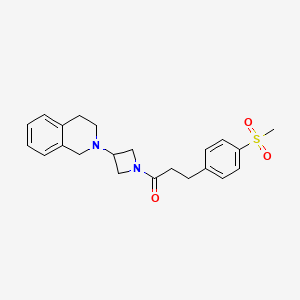
![N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2548208.png)


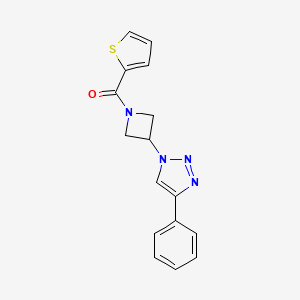

![methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2548215.png)
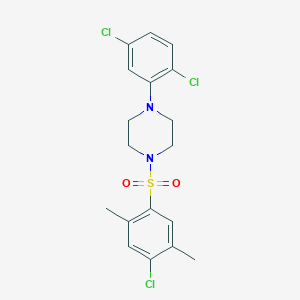
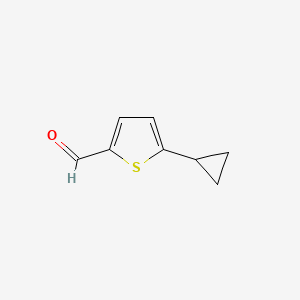
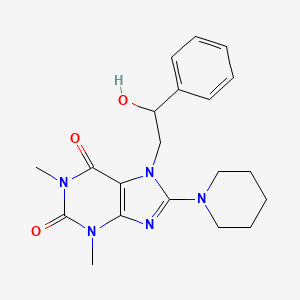

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2548221.png)
![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2548222.png)